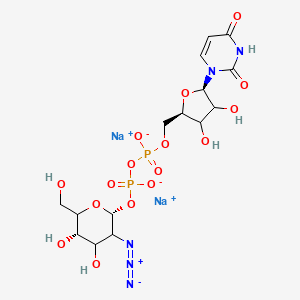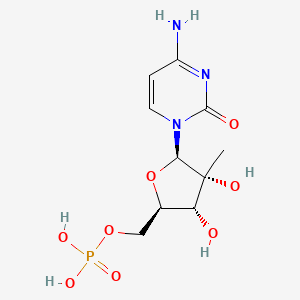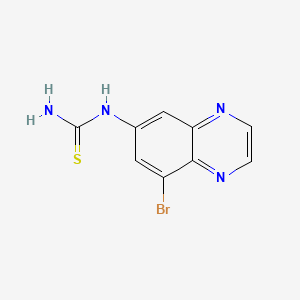
Mometasone Furoate EP Impurity C
Vue d'ensemble
Description
Mometasone Furoate EP Impurity C, also known as Mometasone EP Impurity C, is a product with CAS: 1305334-31-9 . It is used for the treatment of skin disorders such as rash and allergy . It is an anti-inflammatory drug and is used in the treatment of asthma .
Synthesis Analysis
The synthesis of this compound involves the preparation of 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate . The process includes a systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity C .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:O=C (C1=CC=CO1)O [C@@] (C (CCl)=O) ([C@]2 (C3)C) [C@H] (C)C [C@@]2 ([H]) [C@]4 ([H])CCC5=CC (C=C [C@]5 (C) [C@@]4 ([H])C3=O)=O . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the final acylation step and the conversion of the difuroate enol ether intermediate to the target impurity C .Physical and Chemical Properties Analysis
This compound is a white or almost white powder . It is practically insoluble in water, soluble in acetone and in methylene chloride, and slightly soluble in ethanol (96 per cent) .Applications De Recherche Scientifique
Corticostéroïde synthétique
Mometasone Furoate EP Impurity C est un corticostéroïde synthétique . Les corticostéroïdes sont une classe d'hormones stéroïdiennes produites dans le cortex surrénalien des vertébrés et impliquées dans un large éventail de systèmes physiologiques tels que la réponse au stress, la réponse immunitaire et la régulation de l'inflammation, le métabolisme des glucides, le catabolisme des protéines, les niveaux d'électrolytes sanguins et le comportement.
Traitement des affections inflammatoires cutanées
Ce composé est utilisé dans le traitement des affections inflammatoires cutanées . Ces affections comprennent la dermatite atopique, l'eczéma et le psoriasis . Ce sont des affections cutanées chroniques caractérisées par une inflammation et des démangeaisons.
Traitement du rhume des foins
This compound est également utilisé pour soulager les symptômes de la rhinite allergique saisonnière, communément appelée rhume des foins . Le rhume des foins est une réaction allergique au pollen, généralement lorsqu'il entre en contact avec la bouche, le nez, les yeux et la gorge d'une personne.
Traitement de l'asthme
Ce composé est utilisé dans les inhalateurs en aérosol et en poudre sèche pour la prévention des crises d'asthme . L'asthme est une affection dans laquelle les voies respiratoires d'une personne s'enflamment, se rétrécissent et gonflent, et produisent un mucus supplémentaire, ce qui rend la respiration difficile.
Traitement des polypes nasaux
Mécanisme D'action
Target of Action
Mometasone Furoate EP Impurity C, also known as 58W685J9DX, is a synthetic corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors located in the cytoplasm of cells . These receptors play a crucial role in the regulation of inflammatory responses .
Mode of Action
Upon binding to its target, the corticosteroid-receptor complex translocates to the cell nucleus, where it influences gene transcription . This interaction results in the synthesis of proteins, including lipocortins, which inhibit phospholipase A2 . This inhibition prevents the release of arachidonic acid, a precursor for inflammation mediators like prostaglandins and leukotrienes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting phospholipase A2, it interferes with the arachidonic acid pathway, reducing the production of inflammatory mediators . This leads to a decrease in inflammation and related symptoms.
Pharmacokinetics
Corticosteroids are generally well-absorbed through topical application and have a broad distribution in the body .
Result of Action
The result of this compound’s action at the molecular and cellular level is a reduction in inflammation and related symptoms . This is achieved through its anti-inflammatory, antipruritic, and vasoconstrictive properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and light exposure can affect the stability of the compound . Furthermore, the formulation and mode of administration (e.g., ointment, cream, lotion, nasal spray, etc.) can also impact its bioavailability and therapeutic effect .
Safety and Hazards
Mometasone Furoate EP Impurity C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Analyse Biochimique
Biochemical Properties
Mometasone Furoate EP Impurity C plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Specifically, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of corticosteroids. These interactions can lead to the formation of reactive metabolites that may have implications for drug safety and efficacy . Additionally, this compound can bind to glucocorticoid receptors, influencing the anti-inflammatory and immunosuppressive effects of the parent compound .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By binding to glucocorticoid receptors, this compound can modulate gene expression, leading to changes in the production of cytokines and other inflammatory mediators . This compound also impacts cellular metabolism, potentially altering the balance of anabolic and catabolic processes within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to glucocorticoid receptors, leading to the activation or repression of target genes involved in inflammatory and immune responses . Additionally, this compound can inhibit or activate specific enzymes, such as cytochrome P450 enzymes, which play a role in its metabolism and the formation of reactive metabolites . These interactions contribute to the overall pharmacological and toxicological profile of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of secondary metabolites . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity. High doses of this compound can result in toxic effects such as liver damage, alterations in immune function, and disruptions in metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes its hydroxylation and subsequent degradation . The compound can also interact with other enzymes and cofactors involved in steroid metabolism, influencing metabolic flux and the levels of various metabolites . These interactions are crucial for understanding the pharmacokinetics and potential toxicological effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as P-glycoprotein, which affects its cellular uptake and distribution . Additionally, binding proteins within the cell can influence the localization and accumulation of this compound, impacting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with glucocorticoid receptors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential effects on cellular processes.
Propriétés
IUPAC Name |
[(8S,9S,10R,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-25(16,2)23(18)20(30)13-26(19,3)27(15,22(31)14-28)34-24(32)21-5-4-10-33-21/h4-5,8-10,12,15,18-19,23H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,23-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJQOKVZFMMKGS-HAZRNBFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305334-31-9 | |
| Record name | 9-Dechloro-11-oxo mometasone furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-DECHLORO-11-OXO MOMETASONE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58W685J9DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of synthesizing and characterizing mometasone furoate EP impurity C?
A1: Regulatory authorities require the detection and quantification of impurities present in pharmaceutical products like mometasone furoate []. Having access to sufficient quantities of 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate (this compound) in pure form is crucial for toxicological studies, analytical method development, and validation of manufacturing processes []. This ensures the safety and efficacy of the final drug product.
Q2: What kind of analytical techniques were used to characterize this compound?
A2: While the provided abstract doesn't specify the exact analytical techniques used, it does mention that the study includes a "systematic investigation" of the final acylation step and "characterization" of both the difuroate enol ether intermediate and the final this compound []. It is highly likely that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) were employed for structural elucidation and purity assessment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)


![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)
![Carbamic acid, [2-[(aminocarbonyl)hydroxyamino]ethyl]-, 1,1-dimethylethyl](/img/no-structure.png)


![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)
